

# Cerium-140 in CyTOF: A Technical Guide to Data Normalization

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## Compound of Interest

Compound Name: Cerium-140

Cat. No.: B079874

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Welcome to the technical support center for data normalization strategies focusing on **Cerium-140** ( $^{140}\text{Ce}$ ) in Cytometry by Time-of-Flight (CyTOF). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for your CyTOF experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during data normalization.

## Frequently Asked Questions (FAQs)

Q1: What is the role of **Cerium-140** in CyTOF data normalization?

A1: **Cerium-140** is a key component of EQ™ Four Element Calibration Beads used in mass cytometry.<sup>[1][2]</sup> These beads are polystyrene standards containing known relative quantities of several metal isotopes, including  $^{140}\text{Ce}$ .<sup>[1]</sup> They are mixed with cell samples before acquisition and serve as an internal standard to correct for signal fluctuations and instrument drift over time.<sup>[3][4][5]</sup> This process, known as bead-based normalization, is crucial for ensuring data comparability across different samples and acquisition times.<sup>[3][4]</sup>

Q2: How do normalization beads correct for instrument variability?

A2: The signal intensity of the metal isotopes within the normalization beads is expected to be constant. However, due to factors like the accretion of cellular material in the instrument, signal strength can decay during an experiment.<sup>[2]</sup> By monitoring the signal of the bead-associated isotopes, such as  $^{140}\text{Ce}$ , algorithms can model these fluctuations and apply a correction factor

to the entire dataset. This corrects for both short-term and long-term variations in instrument sensitivity.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Q3: What are the main normalization methods that utilize  $^{140}\text{Ce}$  beads?

A3: The two most common methods for bead-based normalization in CyTOF are:

- Fluidigm Normalization: This method uses a "Bead Passport," which is a global bead profile unique to each lot of EQ™ beads. The software calculates a normalization factor by comparing the measured bead intensities to the Bead Passport values.[\[3\]](#)
- MATLAB-based Normalization (Finck et al.): This approach normalizes data using the median bead intensities calculated across the experimental data files from a single run, rather than a global standard.[\[1\]](#)[\[3\]](#)

Q4: Should I use  $^{140}\text{Ce}$  to label antibodies in my panel?

A4: It is generally not recommended to use  $^{140}\text{Ce}$  for antibody labeling. The  $^{140}\text{Ce}$  channel is typically reserved for normalization beads.[\[6\]](#) Furthermore, this channel can be susceptible to high background noise, particularly in tissue-derived samples, which could interfere with the resolution of a specific biological signal.[\[6\]](#)

## Troubleshooting Guides

### Issue 1: High Background Signal in the $^{140}\text{Ce}$ Channel

Symptoms:

- Elevated  $^{140}\text{Ce}$  signal in cellular events (not just beads).
- Difficulty in distinguishing bead populations from cell populations based on the  $^{140}\text{Ce}$  channel.

Possible Causes and Solutions:

Cause	Solution
Contamination from sample source:	Certain environmental or biological sources can introduce Cerium. For instance, it has been observed in samples from smokers, as Cerium is a component of lighter flints. <a href="#">[7]</a> Review sample history and consider potential environmental exposures.
Buffer or reagent contamination:	Barium and other metal contaminants in buffers (like PBS) or water can sometimes lead to increased background noise in nearby mass channels. <a href="#">[8]</a> Use high-purity, filtered reagents and test buffers for metal contamination.
"Right leg" spillover from adjacent channels:	An extremely bright signal in an adjacent channel (e.g., $^{139}\text{La}$ ) could potentially spill over into the $^{140}\text{Ce}$ channel. <a href="#">[6]</a> This is rare but can be investigated by examining the signal intensity of neighboring masses. Ensure proper instrument tuning to minimize such artifacts.
Non-specific binding of antibody-metal conjugates:	Aggregates of antibodies or metals can cause non-specific signals. Filtering the antibody cocktail through a 0.1-micron filter can help minimize these artifacts. <a href="#">[9]</a>

## Issue 2: Poor Normalization Performance

### Symptoms:

- Normalized data still shows significant signal drift over time.
- Inconsistent marker intensities for the same cell populations across different samples.

### Possible Causes and Solutions:

Cause	Solution
Insufficient bead count:	<p>The normalization algorithm requires a minimum number of bead events per file to function correctly (typically at least 500 beads).<sup>[2]</sup></p> <p>Ensure an adequate concentration of beads is added to each sample. For larger volume acquisitions, the bead concentration can sometimes be reduced, but the total number of acquired beads should remain sufficient.<sup>[2]</sup></p>
Incorrect "Bead Passport" for Fluidigm normalization:	<p>Each lot of EQ™ beads has a specific passport file. Using the wrong passport will lead to incorrect normalization.<sup>[1]</sup> Verify that the correct passport file corresponding to the bead lot is loaded into the CyTOF software.</p>
Sample degradation during acquisition:	<p>For long acquisition times, the stability of antibody-metal labels on cells can decrease, leading to a signal decline that is independent of instrument drift.<sup>[10]</sup> If samples are run in water, consider diluting only a portion of the sample at a time, keeping the remainder concentrated and on ice.<sup>[10]</sup></p>
Normalization algorithm limitations:	<p>For very weak signals, the normalization may not perform as well, especially if the signal intensity approaches zero.<sup>[10]</sup> In such cases, the choice of normalization algorithm might be critical. Some users report that the MATLAB-based normalizer can sometimes resolve issues encountered with the Fluidigm normalizer.<sup>[10]</sup></p>

## Issue 3: <sup>140</sup>Ce Channel Was Not Recorded During Acquisition

Symptoms:

- The FCS file lacks the  $^{140}\text{Ce}$  channel, making standard bead-based normalization impossible.

Possible Causes and Solutions:

Cause	Solution
Incorrect panel setup:	The $^{140}\text{Ce}$ channel and other bead-specific channels were not included in the acquisition panel. <a href="#">[11]</a>
Software or user error:	Accidental omission during panel creation.
Alternative Normalization Strategy:	While not ideal, it may be possible to perform a "Custom" normalization using the remaining bead channels (e.g., $^{151}\text{Eu}$ , $^{153}\text{Eu}$ , $^{165}\text{Ho}$ , $^{175}\text{Lu}$ ) with a tool like the original MATLAB normalizer by Finck et al. <a href="#">[11]</a> Note that this software may not be actively maintained. <a href="#">[11]</a>
Data Editing (with caution):	It is technically possible to add an empty $^{140}\text{Ce}$ channel to the FCS file using software like Premessa. However, this will not recover the missing bead data and may only allow the normalization software to run without error, potentially providing a suboptimal normalization based on the other bead channels. <a href="#">[11]</a>

## Experimental Protocols

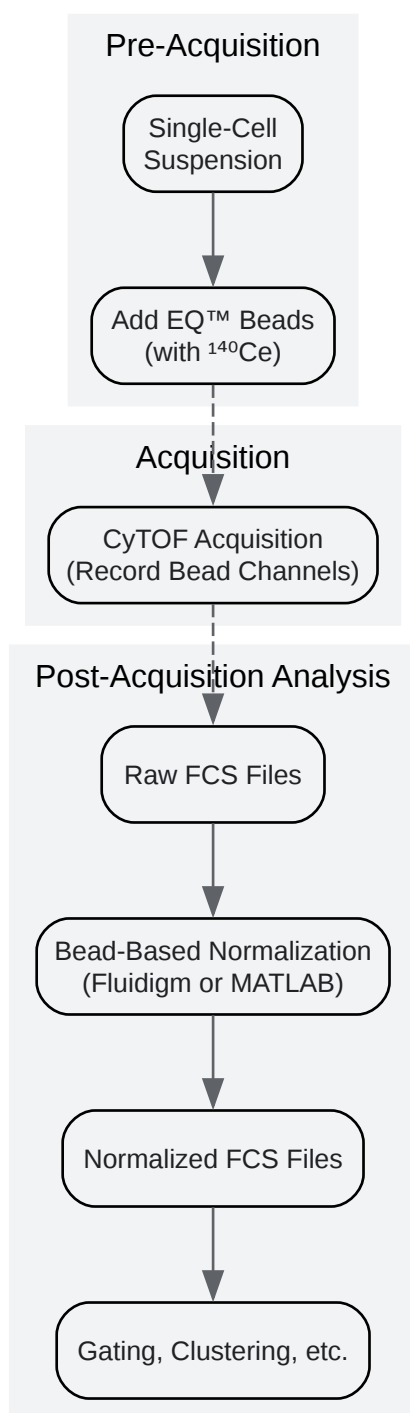
### Protocol: Bead-Based Normalization Workflow

This protocol outlines the key steps for performing bead-based normalization in a CyTOF experiment.

- Sample Preparation: Prepare single-cell suspensions according to your experimental protocol.
- Bead Addition:

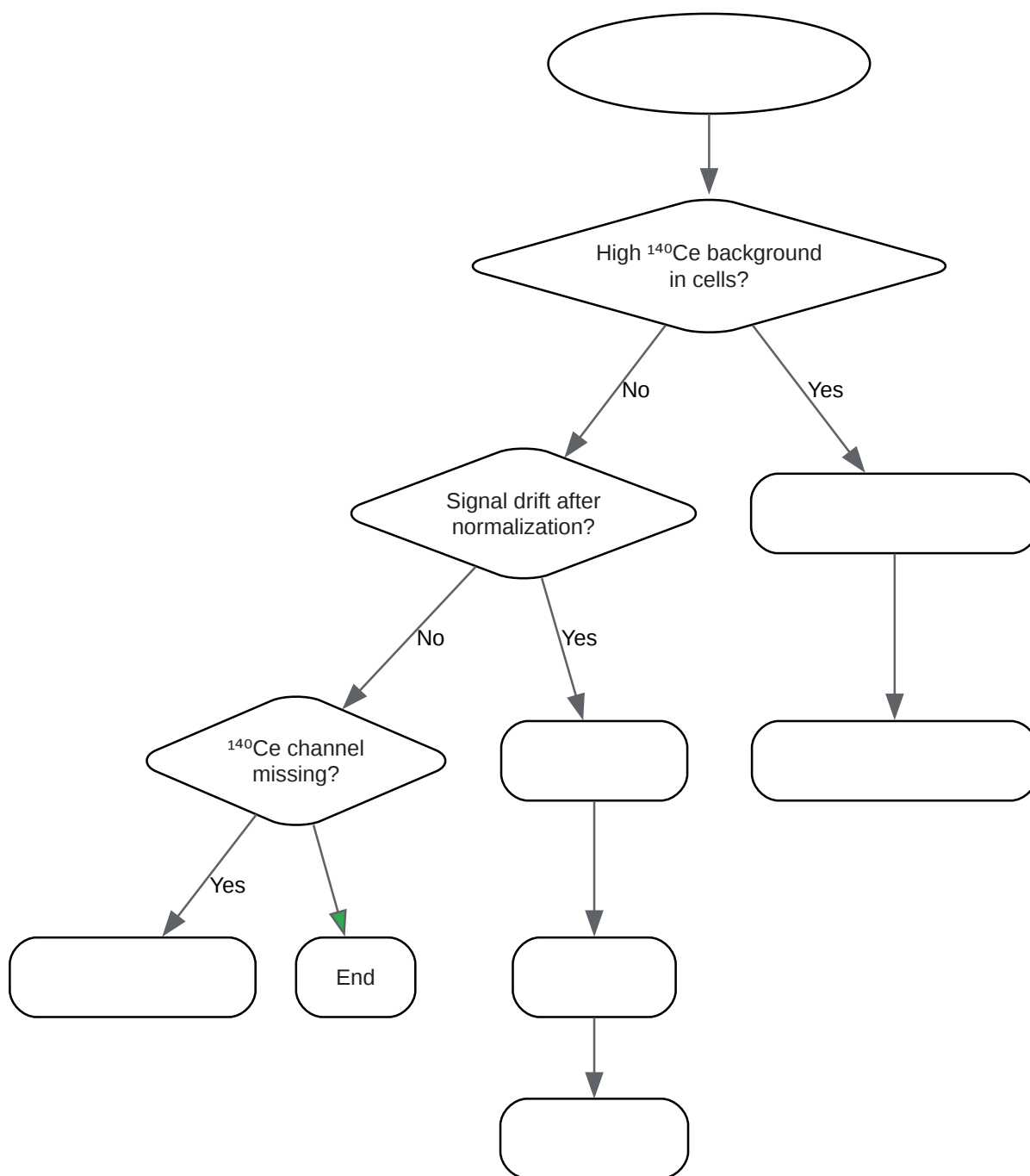
- Vortex the EQ™ Four Element Calibration Beads thoroughly.
- Just before acquisition, add the beads to your cell suspension. A common starting point is a 1:10 dilution of the bead stock into the final cell suspension volume.
- Ensure the final cell concentration is optimal for acquisition (e.g.,  $0.5\text{--}1.0 \times 10^6$  cells/mL).
- Data Acquisition:
  - Set up your instrument and panel, ensuring that all bead channels (e.g.,  $^{140}\text{Ce}$ ,  $^{151}\text{Eu}$ ,  $^{153}\text{Eu}$ ,  $^{165}\text{Ho}$ ,  $^{175}\text{Lu}$ ) are included in the acquisition template.
  - Acquire your samples. Monitor the bead signal in real-time to ensure a consistent event rate.
- Data Normalization (Post-Acquisition):
  - Using Fluidigm Software:
    - Load the acquired FCS files into the Fluidigm CyTOF software.
    - Ensure the correct "Bead Passport" file for your bead lot is selected.
    - Run the normalization function. The software will identify bead events, calculate normalization factors, and generate new, normalized FCS files.
  - Using MATLAB-based Normalizer:
    - Follow the instructions provided with the specific MATLAB-based normalization package (e.g., from the Nolan lab or available in R packages like *premassa* or *CATALYST*).
    - This typically involves specifying the folder containing the FCS files and the bead channels to be used for normalization.

## Visualizations



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Caption: Workflow for bead-based data normalization in CyTOF.



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